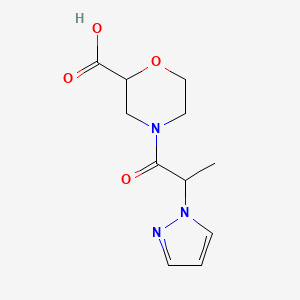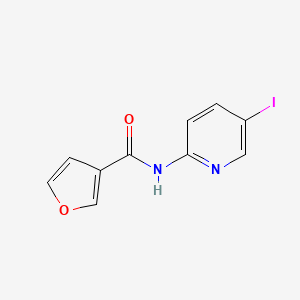![molecular formula C12H16N2O3 B7589100 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, also known as BVT.2733, is a novel small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in the regulation of the immune system and inflammation. By inhibiting DPP4, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is able to modulate the immune response and reduce inflammation, which makes it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce the severity of symptoms and delay disease progression. Similarly, in animal models of rheumatoid arthritis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and joint damage. In addition, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which suggest that it may be suitable for use in humans. However, one of the limitations of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for the development of more efficient synthesis methods for 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, which would allow for larger-scale production and testing.
合成法
The synthesis of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves a multi-step process, which includes the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. Recent studies have shown that this compound has anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-4-3-7-13-10(9)11(16)14-8-12(17)5-1-2-6-12/h3-4,7,15,17H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROORZKKNBJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=N2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
